

# Phthalic Anhydride: A Comprehensive Technical Guide for Laboratory Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phthalic anhydride*

Cat. No.: *B115101*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical and chemical properties of **phthalic anhydride**, a versatile intermediate in organic synthesis. This document outlines key quantitative data, detailed experimental protocols for common laboratory procedures, and visual representations of reaction pathways and workflows to support research and development activities.

## Physical and Chemical Properties

**Phthalic anhydride** is a white, crystalline solid with a characteristic acrid odor. It is the anhydride of phthalic acid and is a crucial raw material in the production of plasticizers, resins, and dyes.[\[1\]](#)[\[2\]](#)

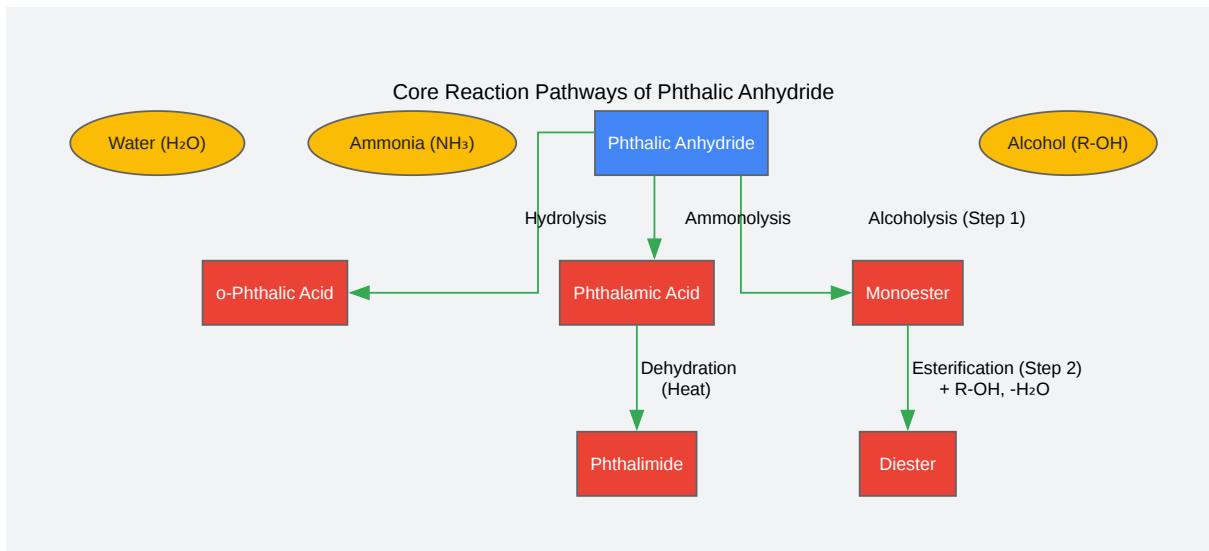
## Quantitative Physical Data

The following table summarizes the key physical properties of **phthalic anhydride** for easy reference in a laboratory setting.

| Property                 | Value                                | Citations                               |
|--------------------------|--------------------------------------|-----------------------------------------|
| Molecular Formula        | <chem>C8H4O3</chem>                  | <a href="#">[3]</a>                     |
| Molar Mass               | 148.12 g/mol                         | <a href="#">[4]</a>                     |
| Appearance               | White solid, flakes, or needles      | <a href="#">[5]</a>                     |
| Melting Point            | 131.6 °C (268.9 °F; 404.8 K)         | <a href="#">[5]</a>                     |
| Boiling Point            | 295 °C (563 °F; 568 K)<br>(sublimes) | <a href="#">[1]</a> <a href="#">[5]</a> |
| Density (Solid)          | 1.53 g/cm³                           | <a href="#">[1]</a> <a href="#">[5]</a> |
| Density (Molten)         | 1.20 g/mL                            | <a href="#">[1]</a>                     |
| Vapor Pressure           | 0.0015 mmHg at 20 °C                 | <a href="#">[1]</a> <a href="#">[5]</a> |
| Flash Point              | 152 °C (306 °F)                      | <a href="#">[5]</a>                     |
| Autoignition Temperature | 570 °C (1058 °F)                     | <a href="#">[6]</a> <a href="#">[7]</a> |

## Solubility Data

**Phthalic anhydride**'s solubility is dependent on the solvent and temperature. It slowly reacts with water and is soluble in several organic solvents.[\[5\]](#)[\[8\]](#)


| Solvent          | Temperature (°C) | Solubility (g/100 g) | Citations                                |
|------------------|------------------|----------------------|------------------------------------------|
| Water            | 20-25            | 0.62 (reacts slowly) | <a href="#">[5]</a>                      |
| Water            | 100              | 19.0 (hydrolyzes)    | <a href="#">[1]</a> <a href="#">[5]</a>  |
| Ethanol          | 20               | Soluble              |                                          |
| Acetone          | Not Specified    | Readily Soluble      | <a href="#">[5]</a> <a href="#">[9]</a>  |
| Benzene          | Not Specified    | Soluble              | <a href="#">[5]</a> <a href="#">[10]</a> |
| Diethyl Ether    | 20               | Slightly Soluble     | <a href="#">[5]</a>                      |
| Carbon Disulfide | 20               | Slightly Soluble     | <a href="#">[5]</a>                      |
| Pyridine         | 20               | 80                   |                                          |
| Chloroform       | Not Specified    | Soluble              | <a href="#">[8]</a> <a href="#">[9]</a>  |

## Chemical Reactivity and Key Reactions

**Phthalic anhydride** undergoes several important reactions that are fundamental to its use in organic synthesis. These primarily involve nucleophilic attack at the carbonyl carbons of the anhydride ring.

## Core Reactions of Phthalic Anhydride

The diagram below illustrates the three primary reaction pathways of **phthalic anhydride**: hydrolysis, alcoholysis, and ammonolysis.



[Click to download full resolution via product page](#)

Caption: Key reactions of **phthalic anhydride** with water, alcohol, and ammonia.

- Hydrolysis: **Phthalic anhydride** reacts slowly with cold water and more readily with hot water to form o-phthalic acid.<sup>[1]</sup> This reaction is generally not reversible under normal conditions, though phthalic acid can be dehydrated back to the anhydride at temperatures above 180 °C.<sup>[1]</sup>
- Alcoholysis: The reaction with alcohols is a cornerstone of the plasticizer industry.<sup>[1]</sup> It proceeds in two steps: a rapid reaction to form a monoester, followed by a slower, reversible esterification to yield a diester.<sup>[1][11]</sup> The removal of water is necessary to drive the second step to completion.<sup>[1][11]</sup>
- Ammonolysis: Reaction with ammonia or primary amines initially forms a phthalamic acid derivative, which upon heating, cyclizes to form a phthalimide.<sup>[12][13]</sup>

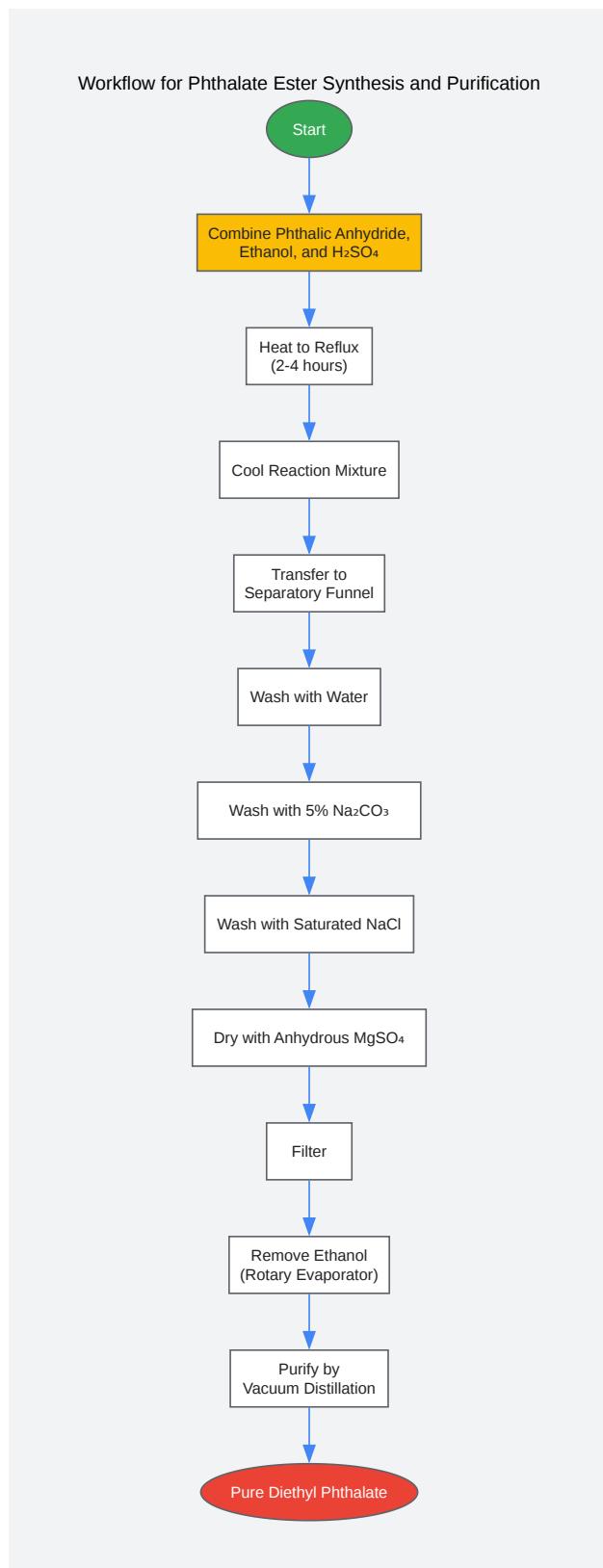
## Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **phthalic anhydride**.

## Synthesis of Diethyl Phthalate (A Phthalate Ester)

This protocol describes the acid-catalyzed esterification of **phthalic anhydride** with ethanol to produce diethyl phthalate, a common plasticizer.[1]

Materials:


- **Phthalic anhydride**
- Absolute ethanol
- Concentrated sulfuric acid
- 5% Sodium carbonate solution
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine **phthalic anhydride** and excess absolute ethanol (a molar ratio of 1:2.5 to 1:3 is recommended).[1]
- Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1-2% of the weight of **phthalic anhydride**).[1]

- Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[\[1\]](#)
- Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with water, 5% sodium carbonate solution (to neutralize the acid), and saturated sodium chloride solution.
- Drying and Purification: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the excess ethanol using a rotary evaporator. The crude diethyl phthalate can be purified by vacuum distillation.

The following diagram illustrates the experimental workflow for the synthesis and purification of a phthalate ester.

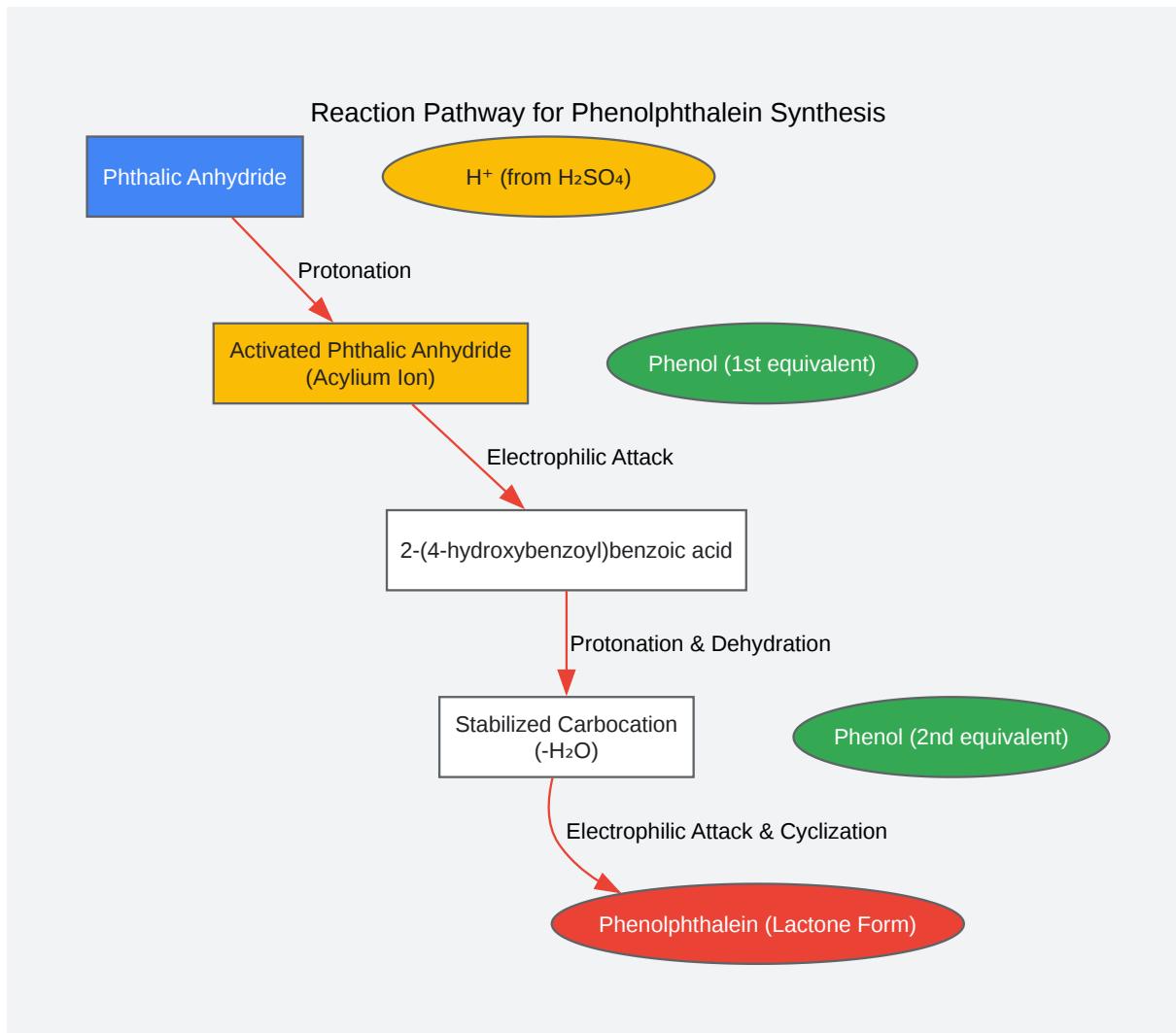


[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the synthesis of diethyl phthalate.

## Synthesis of Phenolphthalein

Phenolphthalein, a common pH indicator, is synthesized by the condensation of **phthalic anhydride** with two equivalents of phenol in the presence of an acid catalyst.[14]


Materials:

- **Phthalic anhydride**
- Phenol
- Concentrated sulfuric acid
- Ethanol
- Test tube or round-bottom flask
- Heating apparatus (e.g., sand bath or oil bath)

Procedure:

- Mixing Reactants: In a dry test tube, combine a small amount of **phthalic anhydride** and phenol (approximately 1:2 molar ratio).[5][8]
- Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid.[5]
- Heating: Heat the mixture in a sand or oil bath at 150-200 °C for about 10-15 minutes.[5][9]
- Isolation: Allow the mixture to cool, then pour it into boiling water. The excess phenol can be removed by steam distillation.[3]
- Purification: The crude product can be dissolved in dilute sodium hydroxide (it will turn pink/purple), filtered, and then re-precipitated by adding acid.[3][8] Further purification can be achieved by recrystallization from ethanol.[3]

The reaction proceeds via an electrophilic aromatic substitution mechanism, as depicted below.



[Click to download full resolution via product page](#)

Caption: Mechanism of phenolphthalein synthesis from **phthalic anhydride**.

## Synthesis of Phthalimide

Phthalimide can be conveniently prepared by heating **phthalic anhydride** with a source of ammonia, such as urea or aqueous ammonia.[15]

Materials:

- **Phthalic anhydride**
- Urea
- Round-bottom flask
- Heating apparatus (e.g., heating mantle or oil bath)
- Mortar and pestle

Procedure:

- Mixing Reactants: Thoroughly grind 5g of **phthalic anhydride** and 1g of urea in a mortar and pestle.
- Heating: Transfer the powder mixture to a round-bottom flask and heat it in an oil bath or with a heat gun. The mixture will melt.
- Reaction Completion: Continue heating until the molten mass froths and then solidifies.[15]
- Workup: After cooling, add cold water to the flask to break up the solid mass and dissolve any unreacted urea.
- Isolation and Purification: Collect the solid product by vacuum filtration. The crude phthalimide can be purified by recrystallization from hot ethanol.

## Safety and Handling

**Phthalic anhydride** is a corrosive substance that can cause severe skin and eye damage.[16] [17] It is also a respiratory and skin sensitizer and is harmful if swallowed.[16][17] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[18] All manipulations should be carried out in a well-ventilated fume hood.[18] **Phthalic anhydride** is moisture-sensitive and should be stored in a tightly closed container in a dry, cool place.[16][18]

This guide is intended for use by trained professionals in a laboratory setting. Always consult the relevant Safety Data Sheet (SDS) before handling any chemicals.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Diethyl phthalate synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 3. [prepchem.com](http://prepchem.com) [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org](http://orgsyn.org)]
- 5. [teaching.ch.ntu.edu.tw](http://teaching.ch.ntu.edu.tw) [teaching.ch.ntu.edu.tw]
- 6. What is the reaction mechanism of phthalic acid to phthalic anhydride? - News - Zibo Anquan Chemical Co., [zbaqchem.com](http://zbaqchem.com)]
- 7. [chemistry-online.com](http://chemistry-online.com) [chemistry-online.com]
- 8. [benchchem.com](http://benchchem.com) [benchchem.com]
- 9. [glasps.co](http://glasps.co) [glasps.co]
- 10. Page loading... [guidechem.com](http://guidechem.com)
- 11. Phthalic anhydride - [Wikipedia](http://en.wikipedia.org) [en.wikipedia.org]
- 12. [jetir.org](http://jetir.org) [jetir.org]
- 13. [researchgate.net](http://researchgate.net) [researchgate.net]
- 14. Phenolphthalein - [Wikipedia](http://en.wikipedia.org) [en.wikipedia.org]
- 15. [m.youtube.com](http://m.youtube.com) [m.youtube.com]
- 16. [brainly.com](http://brainly.com) [brainly.com]
- 17. [korbis-labor.de](http://korbis-labor.de) [korbis-labor.de]
- 18. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Phthalic Anhydride: A Comprehensive Technical Guide for Laboratory Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115101#physical-and-chemical-properties-of-phthalic-anhydride-for-laboratory-use>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)